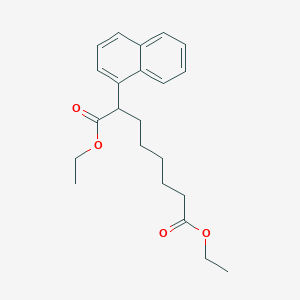
Diethyl 2-(naphthalen-1-yl)octanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(naphthalen-1-yl)octanedioate is an organic compound characterized by the presence of a naphthalene ring attached to an octanedioate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(naphthalen-1-yl)octanedioate typically involves the esterification of 2-(naphthalen-1-yl)octanedioic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-(naphthalen-1-yl)octanedioate undergoes several types of chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Diethyl 2-(naphthalen-1-yl)octanediol.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Diethyl 2-(naphthalen-1-yl)octanedioate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Diethyl 2-(naphthalen-1-yl)octanedioate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
- Diethyl 2-(naphthalen-2-yl)octanedioate
- Diethyl 2-(naphthalen-1-yl)hexanedioate
- Diethyl 2-(naphthalen-2-yl)hexanedioate
Comparison: Diethyl 2-(naphthalen-1-yl)octanedioate is unique due to its specific structural configuration, which influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility, melting point, and reactivity, making it suitable for specific applications in research and industry.
Properties
CAS No. |
183965-14-2 |
|---|---|
Molecular Formula |
C22H28O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
diethyl 2-naphthalen-1-yloctanedioate |
InChI |
InChI=1S/C22H28O4/c1-3-25-21(23)16-7-5-6-14-20(22(24)26-4-2)19-15-10-12-17-11-8-9-13-18(17)19/h8-13,15,20H,3-7,14,16H2,1-2H3 |
InChI Key |
UOZKESVMCRPJET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCC(C1=CC=CC2=CC=CC=C21)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


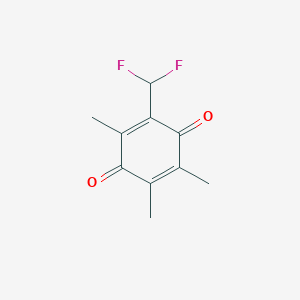
![Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate](/img/structure/B12562364.png)
![6-[2-(2-Methoxyphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12562367.png)
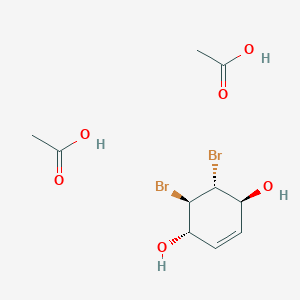
![1H,3H-[1,3]Oxazolo[3,4-d][1,4]diazepine](/img/structure/B12562381.png)
![2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]-](/img/structure/B12562389.png)
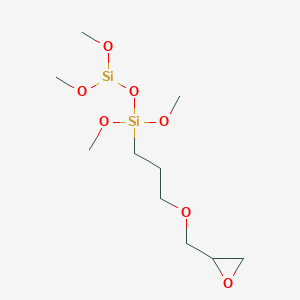
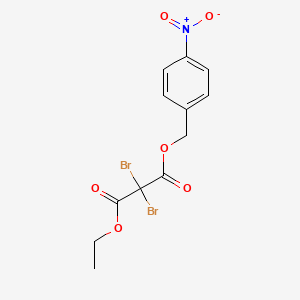
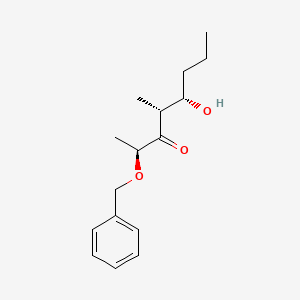
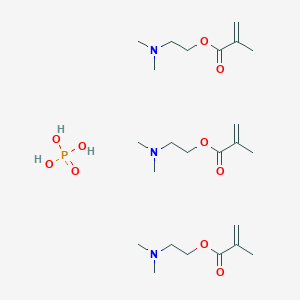
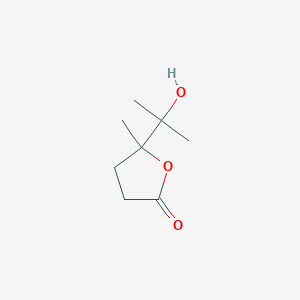

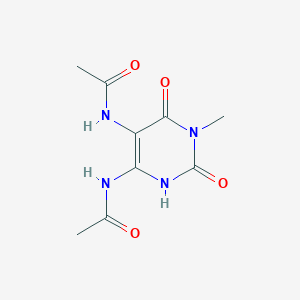
![Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate](/img/structure/B12562452.png)
